molecular formula C9H13N3O2 B12870040 N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide CAS No. 55808-52-1

N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B12870040
CAS No.: 55808-52-1
M. Wt: 195.22 g/mol
InChI Key: ASVSHPXPLIABPQ-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 5-methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the pyrrolidine carboxamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in a variety of substituted derivatives with potentially enhanced properties.

Scientific Research Applications

N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pyrrolidine moiety can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making the compound valuable for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(5-Methylisoxazol-3-yl)oxalamide

Uniqueness

N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of both the isoxazole ring and the pyrrolidine carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a different set of interactions and reactivity, which can be advantageous in specific research and industrial contexts .

Properties

CAS No.

55808-52-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(11-14-7)10-9(13)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13)

InChI Key

ASVSHPXPLIABPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)N2CCCC2

Origin of Product

United States

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